molecular formula C9H13BrN2 B13555579 4-(3-Bromopyridin-2-yl)butan-1-amine

4-(3-Bromopyridin-2-yl)butan-1-amine

Katalognummer: B13555579
Molekulargewicht: 229.12 g/mol
InChI-Schlüssel: SFGQJKFFQVMEQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Bromopyridin-2-yl)butan-1-amine is an organic compound that belongs to the class of pyridine derivatives This compound features a bromine atom attached to the pyridine ring and a butan-1-amine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopyridin-2-yl)butan-1-amine typically involves the bromination of a pyridine derivative followed by the introduction of the butan-1-amine chain. One common method starts with 2-aminopyridine, which undergoes bromination to form 2-amino-3-bromopyridine. This intermediate is then reacted with butan-1-amine under suitable conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often using environmentally friendly reagents and conditions to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Bromopyridin-2-yl)butan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

4-(3-Bromopyridin-2-yl)butan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(3-Bromopyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[(5-Bromopyridin-2-yl)amino]butan-1-ol: This compound has a similar structure but with a hydroxyl group instead of an amine group.

    3-Bromo-4-aminopyridine: Another pyridine derivative with a bromine atom and an amino group.

Uniqueness

4-(3-Bromopyridin-2-yl)butan-1-amine is unique due to its specific combination of a bromine-substituted pyridine ring and a butan-1-amine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C9H13BrN2

Molekulargewicht

229.12 g/mol

IUPAC-Name

4-(3-bromopyridin-2-yl)butan-1-amine

InChI

InChI=1S/C9H13BrN2/c10-8-4-3-7-12-9(8)5-1-2-6-11/h3-4,7H,1-2,5-6,11H2

InChI-Schlüssel

SFGQJKFFQVMEQA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)CCCCN)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.